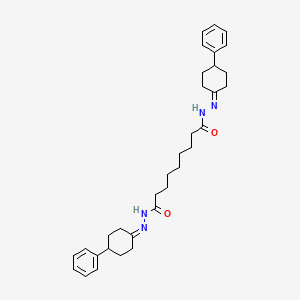![molecular formula C15H14BrN3O2 B11537426 2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537426.png)
2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:
Linear Formula: CHBrNOS
CAS Number: 488709-22-4
Molecular Weight: 525.425 g/mol
This compound belongs to the class of hydrazides and has a unique structure combining an amino group, a bromophenyl moiety, and a hydroxyphenylmethylidene group.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the condensation of an appropriate hydrazide with a suitable aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the final product.
Reaction Conditions::Reagents: Hydrazide, aldehyde/ketone
Solvent: Organic solvent (e.g., ethanol, methanol)
Catalyst: Acidic or basic conditions
Temperature: Room temperature or mild heating
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories typically employ small-scale synthetic procedures to obtain this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine derivative.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents (e.g., KMnO, HO)
Reduction: Reducing agents (e.g., NaBH, LiAlH)
Substitution: Nucleophiles (e.g., amines, thiols)
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield oxo derivatives, while reduction leads to hydrazine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers often compare this compound with related hydrazides or hydrazones to highlight its unique features.
Properties
Molecular Formula |
C15H14BrN3O2 |
|---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O2/c16-12-5-3-6-13(8-12)17-10-15(21)19-18-9-11-4-1-2-7-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9+ |
InChI Key |
ZMGKLKGBKKAWFG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(Z)-(4-Bromophenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11537344.png)
![N,N-dimethyl-4-[(E)-{[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]imino}methyl]aniline](/img/structure/B11537347.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537348.png)
![ethyl {4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11537351.png)
![butyl 4-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B11537359.png)

![N-{4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}acetamide](/img/structure/B11537378.png)
![N'-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11537379.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11537380.png)
![4-{4-[(3-Methylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}benzoic acid](/img/structure/B11537383.png)
![7-hydroxy-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537387.png)
![2-[(E)-{[2-(3-fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11537390.png)
![2-Amino-5-oxo-4-phenyl-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11537395.png)
![4-bromo-2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11537399.png)
